molecular formula C10H11ClN2 B3433605 3-(4-Chloro-Benzylamino)-Propionitrile CAS No. 41832-87-5

3-(4-Chloro-Benzylamino)-Propionitrile

Cat. No.: B3433605
CAS No.: 41832-87-5
M. Wt: 194.66 g/mol
InChI Key: CCDBUCXBPBMKJY-UHFFFAOYSA-N
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Description

3-(4-Chloro-Benzylamino)-Propionitrile: is an organic compound that features a benzylamine moiety substituted with a chlorine atom at the para position and a propionitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-Benzylamino)-Propionitrile typically involves the reaction of 4-chlorobenzylamine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine, yielding 3-(4-Chloro-Benzylamino)-Propylamine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 3-(4-Chloro-Benzylamino)-Propylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Chloro-Benzylamino)-Propionitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for different applications.

Mechanism of Action

The mechanism by which 3-(4-Chloro-Benzylamino)-Propionitrile exerts its effects depends on its interaction with molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

    4-Chlorobenzylamine: Similar structure but lacks the propionitrile group.

    3-(4-Chloro-Benzylamino)-Propylamine: Similar structure but with an amine group instead of a nitrile.

    4-Chlorobenzonitrile: Lacks the benzylamine moiety.

Uniqueness: 3-(4-Chloro-Benzylamino)-Propionitrile is unique due to the presence of both the benzylamine and propionitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDBUCXBPBMKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639945
Record name 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41832-87-5, 62675-34-7
Record name 3-[[(4-Chlorophenyl)methyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41832-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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